1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(thiophen-2-ylmethyl)urea
Description
Properties
IUPAC Name |
1-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c21-16(19-12-14-5-2-11-22-14)18-8-3-9-20-10-6-13-4-1-7-17-15(13)20/h1-2,4-7,10-11H,3,8-9,12H2,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBXOYUEFQALCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps:
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Formation of the Pyrrolo[2,3-b]pyridine Intermediate
- Starting from commercially available pyridine derivatives, the pyrrolo[2,3-b]pyridine core can be synthesized through cyclization reactions involving amines and aldehydes under acidic or basic conditions.
-
Alkylation
- The pyrrolo[2,3-b]pyridine intermediate is then alkylated with a suitable alkyl halide (e.g., 3-bromopropylamine) to introduce the propyl chain.
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Urea Formation
- The alkylated intermediate is reacted with thiophen-2-ylmethyl isocyanate to form the final urea compound. This step typically requires mild heating and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.
Purification: Employing advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The urea moiety can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The pyrrolo[2,3-b]pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the pyrrolo[2,3-b]pyridine ring.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its heterocyclic structure.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Biology
Drug Discovery: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting kinases or other enzymes.
Medicine
Industry
Materials Science: The electronic properties of the compound make it a candidate for use in organic electronics and photovoltaic cells.
Mechanism of Action
The mechanism by which 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(thiophen-2-ylmethyl)urea exerts its effects depends on its application:
Biological Targets: It may inhibit specific enzymes or receptors by binding to their active sites, disrupting normal cellular processes.
Pathways Involved: The compound could modulate signaling pathways involved in cell proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Compound 5 (from ):
Structure : 1-(3-(4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydropyridin-1(2H)-yl)propyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione
Key Differences :
Compound in :
Structure : 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-methoxyethyl)urea
Key Differences :
Compound in :
Structure : 1-(3-Phenylpropyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea
Key Differences :
- Core: Triazolo[4,3-b]pyridazine instead of pyrrolo[2,3-b]pyridine.
- Substituent: Phenylpropyl chain and triazolopyridazine-linked thiophene.
Implications : - Triazolopyridazine cores are more electron-deficient, altering binding interactions compared to pyrrolopyridine .
Substituent Effects on Physicochemical Properties
*Estimated based on molecular formula (C₁₆H₁₇N₅OS).
Observations :
- Substituent Polarity : The thiophen-2-ylmethyl group (logP ~2.5) is less polar than indol-3-yl (logP ~3.0) but more lipophilic than 2-methoxyethyl (logP ~0.5), affecting solubility and membrane permeability.
- Yield Variations : Compound 6 (shorter ethyl chain) achieves a higher yield (65%) than Compound 5 (46%), suggesting chain length impacts synthetic efficiency .
- Melting Points : Indole-containing derivatives (e.g., Compound 6, 233–235°C) exhibit higher melting points than methoxy-substituted analogues, likely due to stronger π-π stacking interactions .
Biological Activity
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, target interactions, and relevant research findings.
Chemical Structure
The compound's structure includes:
- Pyrrolo[2,3-b]pyridine core : Known for its role in various biological activities.
- Thiophen-2-ylmethyl group : This moiety may enhance the compound's interaction with biological targets.
The primary mechanism of action for this compound involves its interaction with fibroblast growth factor receptors (FGFRs). FGFRs are critical in regulating cellular processes such as proliferation, migration, and survival. The compound acts as an inhibitor of FGFRs, which can lead to:
- Inhibition of cell proliferation : Particularly in cancer cells.
- Induction of apoptosis : Triggering programmed cell death in malignant cells.
Biological Activity Overview
Research indicates that compounds containing the pyrrolo[2,3-b]pyridine framework exhibit significant biological activities. Below is a summary table highlighting key findings related to the biological activity of 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(thiophen-2-ylmethyl)urea and related compounds.
Study on FGFR Inhibition
In a detailed study focused on pyrrolo[2,3-b]pyridine derivatives, compounds were synthesized and evaluated for their ability to inhibit FGFRs. The findings demonstrated that modifications at specific positions significantly enhanced their inhibitory potency. For instance, the introduction of larger substituents improved binding affinity within the hydrophobic pocket of FGFRs, leading to enhanced biological activity .
Discovery of TNIK Inhibitors
Another significant study identified the potential of pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors. The synthesized compounds displayed remarkable inhibition capabilities with IC50 values lower than 1 nM. This study suggests new therapeutic applications targeting TNIK in various diseases .
Q & A
Q. What synthetic methodologies are recommended for the preparation of 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(thiophen-2-ylmethyl)urea, and how can reaction conditions be optimized?
Answer: The compound’s synthesis likely involves palladium-catalyzed coupling reactions, as demonstrated for analogous urea derivatives (e.g., Pd-mediated ligand-regulated synthesis of pyrrole[2,3-b]indoles and ureas from ethynylanilines and isocyanides) . Key steps include:
- Ligand selection : Bulky ligands (e.g., XPhos) improve regioselectivity for urea formation over side products .
- Solvent and temperature : Optimize in toluene or DMF at 80–100°C to balance reactivity and stability of intermediates.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by NMR validation (e.g., 1H/13C NMR to confirm NH and aromatic proton signals) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
Answer: Focus on:
- 1H NMR : Urea NH protons typically resonate at 9.5–10.5 ppm (e.g., 10.0 and 9.5 ppm for NH groups in analogous ureas) . The thiophen-2-ylmethyl group shows distinct aromatic protons at 6.5–7.5 ppm .
- 13C NMR : Carbonyl (C=O) signals appear at 160–170 ppm , while pyrrolopyridine carbons range from 110–150 ppm .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm.
- Challenges : Overlapping NH signals may require 2D NMR (e.g., HSQC) or deuterium exchange experiments .
Q. What structural features of this compound influence its reactivity and stability under varying experimental conditions?
Answer:
- Urea moiety : Susceptible to hydrolysis under acidic/basic conditions; stabilize by using anhydrous solvents and inert atmospheres .
- Pyrrolo[2,3-b]pyridine : Aromatic π-system enhances planarity and may participate in π-π stacking in biological systems .
- Thiophene substituent : Electron-rich sulfur atoms may contribute to redox activity; monitor for oxidation byproducts via TLC or HPLC .
Advanced Research Questions
Q. How can computational chemistry guide the design and optimization of this compound’s synthesis?
Answer: Integrate quantum mechanical calculations (e.g., DFT) and reaction path searches to:
- Predict transition states and identify rate-limiting steps (e.g., Pd-mediated C–N bond formation) .
- Screen ligands for regioselectivity using molecular docking or energy profiling .
- Validate predictions with experimental data (e.g., ICReDD’s feedback loop combining computation and high-throughput experimentation) .
Q. How should researchers resolve contradictions between predicted structure-activity relationships (SAR) and observed biological data?
Answer:
- Structural validation : Perform X-ray crystallography or NOESY NMR to confirm stereochemistry and conformation .
- Metabolite screening : Use LC-MS to identify degradation products or bioactive metabolites .
- In silico docking : Compare binding modes with target proteins (e.g., kinases) using AutoDock or Schrödinger .
- Analog synthesis : Modify the thiophene or pyrrolopyridine moieties to isolate SAR trends (e.g., fluorinated analogs in ).
Q. What experimental design strategies can optimize reaction yield and purity for large-scale synthesis?
Answer:
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2^k factorial) to test variables like catalyst loading, temperature, and solvent polarity .
- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., Pd concentration vs. ligand ratio) to identify optimal conditions .
- Process intensification : Explore continuous flow reactors (e.g., microfluidic systems) for improved heat/mass transfer .
Q. How can membrane separation technologies enhance purification of this compound and its intermediates?
Answer:
- Nanofiltration : Use membranes with MWCO 200–500 Da to separate urea derivatives from smaller byproducts .
- Liquid-liquid extraction : Optimize solvent pairs (e.g., ethyl acetate/water) based on logP values (predicted logP ~1.7 for similar ureas ).
- Crystallization : Screen anti-solvents (e.g., hexane) to improve crystal purity and yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
